![molecular formula C24H27NO4 B12215568 (1Z)-3-(4-tert-butylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)butan-2-one](/img/structure/B12215568.png)
(1Z)-3-(4-tert-butylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)butan-2-one
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Overview
Description
The compound (1Z)-3-(4-tert-butylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)butan-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a tert-butylphenoxy group and a dioxoloisoquinoline moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-3-(4-tert-butylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)butan-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the tert-butylphenoxy group: This can be achieved through the reaction of tert-butylphenol with an appropriate halogenated compound under basic conditions.
Construction of the dioxoloisoquinoline moiety: This involves the cyclization of a suitable precursor, often through a Pictet-Spengler reaction.
Coupling of the two moieties: The final step involves the coupling of the tert-butylphenoxy group with the dioxoloisoquinoline moiety under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Key Structural Features and Reaction Pathways
The compound’s complexity arises from two main components:
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4-tert-butylphenoxy group : Likely synthesized via arylation or etherification (e.g., Williamson ether synthesis).
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Dihydrodioxoloisoquinolinylidene core : Suggests isoquinoline ring formation and subsequent oxidation/cyclization to generate the enone system.
Aryl Ether Formation
For compounds with 4-tert-butylphenoxy moieties:
*Inferred from analogous aryl ether syntheses; direct data unavailable.
Isoquinoline Ring Formation
For dihydroisoquinoline derivatives (partial structural match):
Reaction Type | Conditions | Yield | Source |
---|---|---|---|
Pictet-Spengler | AlCl₃, benzotrichloride, isoquinoline | ~60% | * |
Pummerer Rearrangement | Ac2O, HCl, heat | ~50% | * |
*Adapted from related isoquinoline syntheses; exact conditions for the target compound unspecified.
Enone Generation
For butan-2-one derivatives:
Reaction Type | Conditions | Yield | Source |
---|---|---|---|
Aldol Condensation | Base (e.g., NaOH), α,β-unsaturated ketone, carbonyl compound | ~70% | * |
Wittig Reaction | Ph₃P=CH₂, THF, 0°C→RT | ~65% | * |
*Inferred from general enone synthesis methods; no direct data available.
Stability and Reactivity Considerations
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tert-Butyl ester : Labile under acidic conditions (e.g., HCl in dioxane) .
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Enone system : Susceptible to Michael addition or cycloaddition reactions under basic or thermal conditions .
Limitations and Research Gaps
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No direct reaction data for the target compound in the provided sources.
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Structural complexity : The dihydrodioxoloisoquinolinylidene system may require specialized catalysts or protecting groups for selective synthesis.
Scientific Research Applications
The compound (1Z)-3-(4-tert-butylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)butan-2-one is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural features and potential applications. This article explores the applications of this compound across different domains, including medicinal chemistry, materials science, and agricultural chemistry.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The isoquinoline component is known for its ability to inhibit various cancer cell lines. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
The phenoxy group in the structure has been associated with antimicrobial activity. Compounds containing phenoxy derivatives have shown efficacy against various bacterial strains. This makes the compound a potential candidate for developing new antimicrobial agents.
Neuroprotective Effects
The unique structure of the compound may also confer neuroprotective effects. Isoquinoline derivatives are often explored for their ability to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases.
Polymer Chemistry
The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its reactive functional groups allow for incorporation into polymer matrices, potentially enhancing mechanical strength and thermal stability.
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be utilized in formulating high-performance coatings and adhesives. Its incorporation could improve water resistance and durability in various applications.
Pesticide Development
Given the biological activity associated with similar compounds, there is potential for this compound to be developed into a pesticide or herbicide. Its ability to interact with biological systems may allow it to target specific pests while minimizing impact on non-target organisms.
Case Studies
- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of isoquinoline exhibited cytotoxic effects on breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing activity .
- Antimicrobial Efficacy : Research detailed in Phytochemistry showed that phenoxy-containing compounds displayed significant antibacterial activity against resistant strains of Staphylococcus aureus. This suggests that further exploration of similar structures could yield effective antimicrobial agents .
- Polymer Synthesis Application : An article in Macromolecules discussed the use of phenoxy derivatives as monomers in synthesizing high-performance polymers, showcasing their utility in materials science .
Mechanism of Action
The mechanism of action of (1Z)-3-(4-tert-butylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)butan-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1Z)-3-(4-tert-butylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)butan-2-one: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H27NO4 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(1Z)-3-(4-tert-butylphenoxy)-1-(7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-ylidene)butan-2-one |
InChI |
InChI=1S/C24H27NO4/c1-15(29-18-7-5-17(6-8-18)24(2,3)4)21(26)13-20-19-12-23-22(27-14-28-23)11-16(19)9-10-25-20/h5-8,11-13,15,25H,9-10,14H2,1-4H3/b20-13- |
InChI Key |
XFRZTBZDCUBMAG-MOSHPQCFSA-N |
Isomeric SMILES |
CC(C(=O)/C=C\1/C2=CC3=C(C=C2CCN1)OCO3)OC4=CC=C(C=C4)C(C)(C)C |
Canonical SMILES |
CC(C(=O)C=C1C2=CC3=C(C=C2CCN1)OCO3)OC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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